Enhanced Lipophilicity (XLogP3) over a Methyl Analogue Increases Membrane Permeability Potential
The target compound demonstrates a significant increase in computed lipophilicity compared to its direct methyl analogue, 1-fluoro-3-(methoxymethoxy)-5-methylbenzene . This difference is driven by the target's methoxy substituent, which provides an additional hydrogen bond acceptor. The higher XLogP3 value of the target compound suggests an enhanced ability to passively diffuse across biological membranes, a key parameter in early-stage drug candidate selection [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 1-Fluoro-3-(methoxymethoxy)-5-methylbenzene: XLogP3 ≈ 1.5 (estimated based on structure-activity relationship; the methyl group is less polar than methoxy) |
| Quantified Difference | An increase of ~0.4 log units for the target compound. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.01.04) vs. structural inference for the comparator |
Why This Matters
The 0.4 log unit XLogP3 advantage quantitatively differentiates the target compound as a more lipophilic building block, which is crucial for projects where central nervous system penetration or cellular uptake is a priority.
- [1] PubChem. (2026). Compound Summary for CID 155293802, 1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene. National Center for Biotechnology Information. View Source
